
1,3-Dichloro-7-nitrofluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dichloro-7-nitrofluoren-9-one is a chemical compound with the molecular formula C₁₃H₅Cl₂NO₃ and a molecular weight of 294.09 g/mol It is a derivative of fluorenone, characterized by the presence of two chlorine atoms and a nitro group attached to the fluorenone core
Vorbereitungsmethoden
The synthesis of 1,3-Dichloro-7-nitrofluoren-9-one typically involves the nitration and chlorination of fluorenone derivatives. One common method includes the following steps:
Nitration: Fluorenone is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 7-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,3-Dichloro-7-nitrofluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the fluorenone core.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,3-Dichloro-7-nitrofluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Dichloro-7-nitrofluoren-9-one involves its interaction with molecular targets and pathways within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo redox reactions plays a crucial role in its activity .
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-7-nitrofluoren-9-one can be compared with other fluorenone derivatives, such as:
1,3-Dichloro-9-fluorenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,7-Dichloro-9-fluorenone: Has chlorine atoms at different positions, leading to different chemical and biological properties.
1,3-Dibromo-7-nitrofluoren-9-one: Contains bromine atoms instead of chlorine, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
93186-53-9 |
|---|---|
Molekularformel |
C13H5Cl2NO3 |
Molekulargewicht |
294.09 g/mol |
IUPAC-Name |
1,3-dichloro-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Cl2NO3/c14-6-3-9-8-2-1-7(16(18)19)5-10(8)13(17)12(9)11(15)4-6/h1-5H |
InChI-Schlüssel |
IEZYLVLKJHJFTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


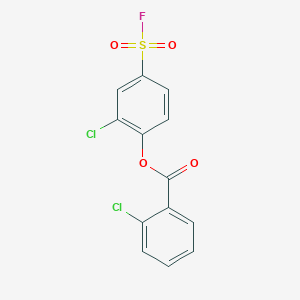

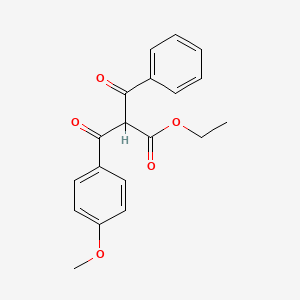
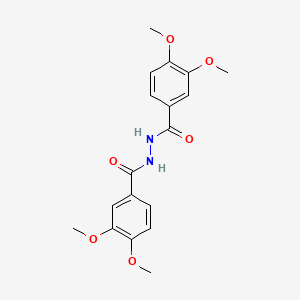
![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)

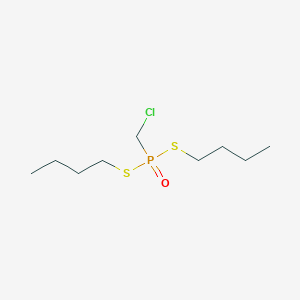
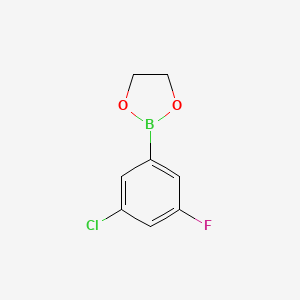
![3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13998960.png)
![Ethyl 3,5-dichloro-2-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate](/img/structure/B13998969.png)
![1-[6,7-Dichloro-2,4-bis(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B13998972.png)

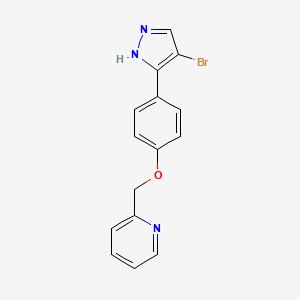
![2-[(3,4-Dimethoxyphenyl)methylideneamino]ethanol](/img/structure/B13998986.png)
